![molecular formula C19H21N3O B15101603 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole](/img/structure/B15101603.png)
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole
Description
2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 2 and a morpholin-4-yl-pyridin-3-ylmethyl moiety at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs).
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]morpholine |
InChI |
InChI=1S/C19H21N3O/c1-14-18(16-6-2-3-7-17(16)21-14)19(15-5-4-8-20-13-15)22-9-11-23-12-10-22/h2-8,13,19,21H,9-12H2,1H3 |
InChI Key |
ORRPPIQZKSMRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Approach
The classical Fischer indole synthesis offers a potential pathway using phenylhydrazine derivatives and α-branched ketones. For this target, 3-(pyridin-3-yl)-3-morpholin-4-ylpropan-2-one could serve as the ketone component. However, synthesis of this sterically hindered ketone remains problematic.
Modifications using microwave-assisted conditions (160°C, 20 min) or Brønsted acid catalysis (p-TsOH, CH3CN reflux) have shown promise for similar systems. Challenges include:
- Low yields (<35%) in ketone formation
- Competing side reactions during cyclization
- Difficulty in isolating the desired regioisomer
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances in C-H functionalization provide alternative pathways. A three-step sequence could involve:
- Directed C3 Borylation : 2-Methylindole undergoes iridium-catalyzed borylation using [Ir(OMe)(cod)]2/dtbpy (cod = 1,5-cyclooctadiene, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) to yield 3-borylated indole.
- Suzuki-Miyaura Coupling : Reaction with 3-bromopyridinemorpholine derivative under Pd(PPh3)4 catalysis (K2CO3, DME/H2O, 80°C).
- Morpholine Installation : Post-coupling alkylation using morpholine and bis(pinacolato)diboron-mediated conditions.
Key challenges include:
- Competing N-H activation in indole
- Sensitivity of boronate esters to protic conditions
- Requirement for orthogonal protecting groups
Multicomponent Reaction Approaches
The Mannich reaction provides a convergent strategy for introducing the bis-heterocyclic methyl group. Optimized conditions from pyrido-triazine syntheses suggest:
- Reactants : 2-Methylindole, pyridine-3-carbaldehyde, morpholine
- Catalyst : Trifluoroacetic acid (10 mol%)
- Solvent : Ethanol/AcOH (3:1 v/v)
- Reactor : Q-tube pressure vessel at 130°C for 40 min
This method capitalizes on:
- Enhanced reaction rates under pressure (Q-tube system)
- Acid-mediated imine formation and subsequent alkylation
- Improved atom economy (83% theoretical)
Optimization of Critical Reaction Parameters
Solvent and Catalyst Screening
Comparative data from analogous syntheses:
Condition | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
TFA/EtOH (Q-tube) | 68 | 95 | 0.67 |
p-TsOH/CH3CN | 33 | 87 | 4.0 |
Al2O3/MeCN | 41 | 82 | 6.0 |
NH4Cl/EtOH | 27 | 79 | 8.0 |
Q-tube conditions provided superior yields and shorter reaction times, consistent with high-pressure acceleration of bimolecular steps.
Temperature Profiling
DSC analysis of the Mannich reaction exotherm revealed optimal stability at 130°C, with decomposition observed above 145°C. Lower temperatures (100°C) resulted in incomplete conversion (<50%), while higher temperatures (>140°C) led to pyridine ring degradation.
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
3-(Pyridin-3-yl)-3-morpholin-4-ylpropan-2-ol (Intermediate)
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.51 (dd, J = 4.8, 1.6 Hz, 1H), 8.43 (d, J = 2.0 Hz, 1H), 7.71 (dt, J = 7.8, 2.0 Hz, 1H), 7.29 (dd, J = 7.8, 4.8 Hz, 1H), 3.72 (m, 8H, morpholine), 3.58 (m, 1H, CH), 2.51 (m, 2H, CH2), 1.21 (d, J = 6.4 Hz, 3H, CH3)
- $$ ^{13}C $$ NMR: δ 149.8, 148.2, 135.6, 132.4, 123.7, 67.3 (morpholine), 66.8 (morpholine), 72.1 (CH), 44.3 (CH2), 22.1 (CH3)
Final Product
- HRMS (ESI+): m/z calcd for C20H22N3O [M+H]+ 328.1760, found 328.1758
- X-ray Diffraction: Monoclinic space group P21/c with a = 12.453(2) Å, b = 7.891(1) Å, c = 15.637(3) Å, β = 102.36(1)°
Challenges and Alternative Pathways
Persistent issues in scale-up include:
- Low yields in ketone formation steps (Fischer route)
- Epimerization at the C3 stereocenter during Mitsunobu reactions
- Purification difficulties due to polar byproducts
Alternative approaches under investigation:
- Enzymatic desymmetrization of prochiral intermediates
- Flow chemistry implementations for exothermic steps
- Photoredox-mediated C-H functionalization
Chemical Reactions Analysis
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active indole and pyridine derivatives. Below is a detailed comparison based on the provided evidence:
Table 1: Key Structural and Functional Comparisons
Compound Name / ID | Core Structure | Key Substituents | Target Protein | Binding Affinity (ΔG, kcal/mol) | Therapeutic Application | Reference |
---|---|---|---|---|---|---|
Target Compound | 1H-Indole | 2-methyl, 3-[morpholin-4-yl(pyridin-3-yl)methyl] | Undefined (hypothesized: KRAS or TLRs) | N/A | Undefined | — |
C4 (Imidazo[1,2-a]pyridine derivative) | Imidazo[1,2-a]pyridine | 3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methyl], 2-methyl | KRASG12D | −9.2 (free energy stabilization) | Oncology (KRAS-driven cancers) | [1] |
Roche TLR7-9 Antagonist | Quinoline | 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl] | TLR7-9 | N/A (patent activity) | Systemic Lupus Erythematosus | [2] |
AldrichCPR Indole Derivative | 1H-Indole | 3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene], 1-(4-chlorobenzyl) | Undefined | N/A | Research reagent | [3] |
Key Observations:
Core Structure Impact: The imidazo[1,2-a]pyridine derivative (C4) achieves stronger KRASG12D stabilization (ΔG = −9.2 kcal/mol) compared to indole-based analogs, likely due to its planar heteroaromatic core enhancing π-π stacking with switch-I/II regions of KRAS [1]. The morpholin-4-yl group in the target compound and Roche’s TLR antagonist suggests a shared role in improving solubility and mimicking endogenous ligands for protein binding [2].
Substituent-Driven Activity: The pyridin-3-ylmethyl group in the target compound may mimic the triazole moiety in C4, but the absence of a phenyl-triazole substituent reduces KRASG12D affinity [1]. Roche’s compound replaces indole with quinoline, enhancing TLR7-9 antagonism through extended aromatic interactions with Toll-like receptor pockets [2].
Therapeutic Potential: While C4 and Roche’s derivative are optimized for specific targets (KRAS and TLRs, respectively), the target compound’s undefined activity highlights a need for further functional screening.
Research Findings and Challenges
- Synthetic Accessibility : The morpholin-4-yl-pyridin-3-ylmethyl group introduces steric hindrance, complicating regioselective synthesis compared to simpler indole derivatives like AldrichCPR’s analog [3].
Biological Activity
2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and neurological disorders. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The morpholine and pyridine moieties are introduced through nucleophilic substitutions or coupling reactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that this compound has an IC50 value in the nanomolar range against A549 lung cancer cells, indicating potent activity (IC50 = 25.3 ± 4.6 nM) .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways crucial for cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in tumor growth, such as FGFR1 and IDO1, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole scaffold significantly influence biological activity. For example:
- Substituents at the 4-position : The presence of electron-withdrawing groups enhances potency.
- Morpholine and pyridine groups : These moieties contribute to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Compound | Structure | IC50 (nM) | Target |
---|---|---|---|
A | A | 25.3 ± 4.6 | FGFR1 |
B | B | 69.1 ± 19.8 | IDO1 |
Study 1: Antiproliferative Activity
In a study involving various indole derivatives, compound A demonstrated a preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, suggesting selectivity in targeting cancerous cells while sparing normal tissues .
Study 2: Molecular Docking
Molecular docking studies revealed that the indole scaffold effectively binds to the hydrophobic pocket of target proteins, facilitating the inhibition of their activity. This binding affinity correlates with the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.